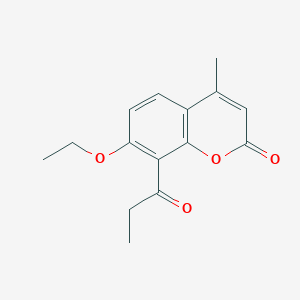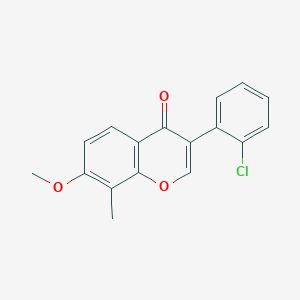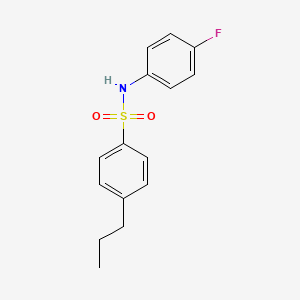
7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one, also known as EPMC, is a synthetic compound that belongs to the class of coumarin derivatives. EPMC has been widely studied due to its potential applications in various fields such as medicine, agriculture, and food industry.
科学的研究の応用
7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, this compound has been found to possess insecticidal and antifungal properties. It can potentially be used as a natural pesticide to control pests and fungal infections in crops.
In the food industry, this compound has been studied for its potential use as a food preservative. It has been found to possess antimicrobial properties and can potentially be used to extend the shelf life of food products.
作用機序
The mechanism of action of 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one is not fully understood. However, it has been proposed that this compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell growth. This compound has also been found to improve cognitive function and protect against neurodegeneration. In addition, this compound has been found to possess insecticidal and antifungal properties.
実験室実験の利点と制限
One of the advantages of using 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one in lab experiments is its potential to target multiple pathways and enzymes. This makes it a promising candidate for the development of drugs for various diseases. Another advantage is its relatively low toxicity compared to other coumarin derivatives.
One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the long-term effects of this compound on human health.
将来の方向性
There are several future directions for the study of 7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one. One direction is the development of this compound-based drugs for the treatment of various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is the study of this compound's potential as a natural pesticide in agriculture. Further research is also needed to fully understand the mechanism of action of this compound and its long-term effects on human health.
合成法
7-ethoxy-4-methyl-8-propionyl-2H-chromen-2-one can be synthesized through a multi-step process starting with the reaction of 4-methyl-7-hydroxycoumarin with ethyl bromoacetate to obtain ethyl 4-methyl-7-oxo-2H-chromene-2-carboxylate. The obtained compound is then reacted with sodium ethoxide and propionyl chloride to form this compound.
特性
IUPAC Name |
7-ethoxy-4-methyl-8-propanoylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-4-11(16)14-12(18-5-2)7-6-10-9(3)8-13(17)19-15(10)14/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAPRIKCOGGCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-fluorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5740969.png)

![N-ethyl-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5740989.png)
![1-{4-[(4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5740993.png)

![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740999.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5741022.png)

![methyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5741045.png)
![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)

